molecular formula C21H15ClN4O4 B15018570 4-chloro-3,5-dimethyl-2-nitro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

4-chloro-3,5-dimethyl-2-nitro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B15018570
M. Wt: 422.8 g/mol
InChI Key: PGWXGJLWBYRKIU-UHFFFAOYSA-N
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Description

4-chloro-3,5-dimethyl-2-nitro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that features a variety of functional groups, including a nitro group, a chloro group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-dimethyl-2-nitro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps, starting from readily available starting materials. One common route involves the nitration of 3,5-dimethylphenol to introduce the nitro group, followed by chlorination to add the chloro group. The benzoxazole moiety can be introduced through a cyclization reaction involving a suitable precursor, such as 2-aminophenol and a carboxylic acid derivative. The final step involves the formation of the imine linkage through a condensation reaction with the pyridinyl-substituted benzoxazole .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of catalytic methods, flow chemistry, and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-dimethyl-2-nitro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethyl-2-nitro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-chloro-3,5-dimethyl-2-nitro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications. Its structure allows for multiple points of modification, making it a valuable compound in both research and industrial contexts .

Properties

Molecular Formula

C21H15ClN4O4

Molecular Weight

422.8 g/mol

IUPAC Name

4-chloro-3,5-dimethyl-2-nitro-6-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol

InChI

InChI=1S/C21H15ClN4O4/c1-11-15(20(27)19(26(28)29)12(2)18(11)22)10-24-14-3-4-17-16(9-14)25-21(30-17)13-5-7-23-8-6-13/h3-10,27H,1-2H3

InChI Key

PGWXGJLWBYRKIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4

Origin of Product

United States

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